molecular formula C26H26O7 B13430996 Derrisisoflavone I

Derrisisoflavone I

Cat. No.: B13430996
M. Wt: 450.5 g/mol
InChI Key: KPCKJJAGWJIIFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Derrisisoflavone I is typically isolated from natural sources, particularly from the twigs and leaves of Derris robusta . The isolation process involves extracting the plant material with ethanol, followed by chromatographic separation techniques to purify the compound . The structure of this compound is elucidated using extensive spectroscopic studies, including NMR and mass spectrometry .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction processes, which may limit its large-scale availability.

Chemical Reactions Analysis

Types of Reactions

Derrisisoflavone I, like other flavonoids, can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.

Properties

Molecular Formula

C26H26O7

Molecular Weight

450.5 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-5-hydroxy-8-(2-methoxypropan-2-yl)-6-(3-methylbut-2-enyl)furo[2,3-h]chromen-4-one

InChI

InChI=1S/C26H26O7/c1-13(2)6-8-15-22(29)21-23(30)17(14-7-9-18(27)19(28)10-14)12-32-25(21)16-11-20(33-24(15)16)26(3,4)31-5/h6-7,9-12,27-29H,8H2,1-5H3

InChI Key

KPCKJJAGWJIIFY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C2=C(C3=C1OC(=C3)C(C)(C)OC)OC=C(C2=O)C4=CC(=C(C=C4)O)O)O)C

Origin of Product

United States

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